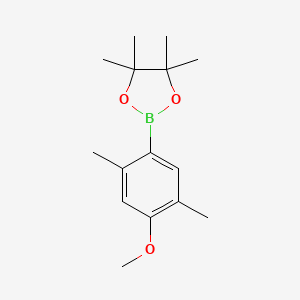

2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 428517-49-1) is a pinacol boronic ester with a molecular formula of C₁₅H₂₃BO₃ and a molecular weight of 262.15 g/mol . Its structure comprises a phenyl ring substituted with a methoxy group (-OMe) at the para position (C4) and methyl groups (-CH₃) at the ortho (C2) and meta (C5) positions. The boronic ester moiety is stabilized by a tetramethyl dioxaborolane ring, a common feature in organoboron compounds to enhance hydrolytic stability and reactivity in cross-coupling reactions .

Its applications are inferred from structural analogs, which are frequently utilized in Suzuki-Miyaura couplings for pharmaceutical synthesis and materials science .

Properties

Molecular Formula |

C15H23BO3 |

|---|---|

Molecular Weight |

262.15 g/mol |

IUPAC Name |

2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H23BO3/c1-10-9-13(17-7)11(2)8-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |

InChI Key |

GFKDUWUWCZSILU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Aryl Lithium with Pinacol Borate

One classical method involves lithiation of a substituted aryl halide followed by quenching with a boron electrophile such as pinacol borate or trimethyl borate, then esterification with pinacol.

- A substituted aryl bromide or iodide (e.g., 4-methoxy-2,5-dimethylbromobenzene) is treated with n-butyllithium at low temperature (e.g., –78 °C) under inert atmosphere to form the aryl lithium intermediate.

- The aryl lithium is then reacted with a boron electrophile such as trimethyl borate or pinacol borate.

- The reaction mixture is warmed to room temperature and stirred to complete the reaction.

- The crude boronic acid intermediate is then converted to the pinacol ester by treatment with pinacol under reflux conditions or by direct reaction with pinacol borate reagents.

- The product is purified by distillation or chromatography.

| Step | Conditions | Yield |

|---|---|---|

| Lithiation | n-BuLi, –78 °C, inert atmosphere | Quantitative |

| Borylation | Trimethyl borate or pinacol borate, RT | High (up to 90%) |

| Esterification | Pinacol, reflux, inert atmosphere, 6 h | High yield |

| Purification | Distillation or column chromatography | Pure product |

This method is supported by synthesis of related boronate esters such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where refluxing pinacol with trimethyl borate under nitrogen yields the boronate ester in 90% yield.

Transition-Metal-Catalyzed C–H Borylation

Recent advances have enabled direct borylation of arenes using iridium or rhodium catalysts with bis(pinacolato)diboron (B2pin2) or pinacol borane reagents.

Typical Catalysts and Conditions:

- Iridium complexes such as [Ir(COD)(OMe)]2 with bipyridine ligands

- Rhodium complexes with phosphine ligands

- Reaction temperatures: 80–100 °C

- Solvents: cyclopentyl methyl ether, toluene, or other inert solvents

- Reaction times: 3–16 hours

- Inert atmosphere (N2 or Ar)

- 1,3-Dimethoxybenzene or 2,5-dimethyl-4-methoxybenzene is reacted with bis(pinacolato)diboron in the presence of an iridium catalyst and ligand at 100 °C for 16 hours to afford the corresponding arylboronate ester in high yield (up to 99%).

This method avoids the need for pre-functionalized aryl halides and lithiation steps, providing a more direct and atom-economical route.

Suzuki-Miyaura Cross-Coupling Intermediate Preparation

The compound is often prepared as an intermediate for Suzuki coupling, where the boronate ester is installed on an aromatic ring bearing methoxy and methyl substituents. The preparation involves:

- Lithiation of a dihalogenated aromatic substrate at low temperature

- Reaction with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester

- Purification by chromatography

This approach is detailed in the preparation of related bipyridine derivatives bearing boronate esters.

Purification and Characterization

- Purification is commonly achieved by distillation under atmospheric pressure or reduced pressure, column chromatography on silica gel using hexane/ethyl acetate mixtures, or recrystallization from hexane or other suitable solvents.

- Characterization includes NMR spectroscopy (1H, 13C), melting point determination, and X-ray crystallography for structural confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation + Boron Electrophile | Aryl bromide, n-BuLi, trimethyl borate, pinacol | –78 °C lithiation, reflux esterification, inert atmosphere | Up to 90 | Classical, well-established |

| C–H Borylation (Ir catalyst) | Bis(pinacolato)diboron, [Ir(COD)(OMe)]2, bipyridine ligand | 100 °C, 16 h, inert atmosphere | Up to 99 | Direct borylation, catalyst required |

| Suzuki Coupling Intermediate | Aryl dihalide, n-BuLi, 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | –78 °C lithiation, RT reaction | Moderate | For complex intermediates |

Additional Notes

- In all preparations, maintaining an inert atmosphere (nitrogen or argon) is critical to prevent oxidation of boron intermediates.

- Reaction times and temperatures vary depending on substrate and catalyst system.

- Purity and yield are optimized by careful control of stoichiometry and reaction conditions.

- The pinacol protecting group stabilizes the boronic acid moiety, facilitating handling and storage.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: 4-Methoxy-2,5-dimethylphenol.

Reduction: 4-Methoxy-2,5-dimethylphenylborane.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic ester in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the coupling reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronic esters, focusing on substituent effects, steric/electronic properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Steric Effects: The target compound’s methyl groups at C2 and C5 create moderate steric hindrance, which may slow transmetalation in cross-couplings compared to less hindered analogs like 2-(4-methoxybenzyl)-... (). However, it is less sterically demanding than 2-(9-anthryl)-..., where the bulky anthracene group significantly impedes reaction kinetics . The positional isomer 2-(4-Methoxy-3,5-dimethylphenyl)-...

Electronic Effects :

- Electron-donating methoxy and methyl groups in the target compound activate the aryl ring for electrophilic substitution but may reduce oxidative addition rates in palladium-catalyzed couplings compared to electron-deficient analogs like 2-(2,6-dichloro-3,5-dimethoxyphenyl)-... (). The latter’s chlorine substituents increase electrophilicity, favoring Suzuki-Miyaura reactions .

- 2-(4-Fluoro-3,5-dimethylphenyl)-... () balances electron withdrawal (F) and donation (Me), offering tunable reactivity for selective couplings.

Solubility and Stability :

- Methoxy groups in the target compound improve solubility in polar solvents (e.g., THF, DMSO) compared to hydrophobic derivatives like 2-(6-cyclopropoxynaphthalen-2-yl)-... ().

- The tetramethyl dioxaborolane ring in all analogs enhances hydrolytic stability, but electron-withdrawing groups (e.g., Cl, F) further mitigate hydrolysis .

Applications :

- Pharmaceutical Synthesis : The dichloro-dimethoxy analog () is used in anticancer drug intermediates due to its high reactivity .

- Materials Science : Ethynyl-substituted derivatives () are employed in conjugated polymers for optoelectronics .

- Biological Probes : Anthracene-based boronic esters () serve as fluorescent tags in cellular imaging .

Biological Activity

2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure suggests various biological activities that warrant detailed investigation. This article explores the compound's biological activity based on existing research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₅H₂₃BO₃

- Molecular Weight : 262.15 g/mol

- CAS Number : 568572-19-0

The biological activity of this compound is primarily attributed to its boron atom which can participate in various chemical reactions. Boron compounds have been shown to exhibit:

- Anticancer properties by inhibiting tumor growth.

- Antimicrobial effects against various pathogens.

- Modulation of enzyme activity due to their ability to form stable complexes with biomolecules.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects on cancer cell lines through apoptosis induction. |

| Antimicrobial | Demonstrated effectiveness against bacterial strains and fungi. |

| Enzyme Inhibition | Acts as a reversible inhibitor for specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

-

Anticancer Activity

- A study investigated the effects of boron compounds on cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly reduced cell viability and induced apoptosis at micromolar concentrations. The mechanism was linked to the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

-

Antimicrobial Properties

- Research conducted on the antimicrobial efficacy of this compound revealed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic use.

-

Enzyme Inhibition Studies

- In vitro studies demonstrated that the compound could inhibit certain enzymes such as carbonic anhydrase and urease. This inhibition was characterized by kinetic assays showing competitive inhibition patterns.

Q & A

Q. Key Considerations :

- Ensure anhydrous conditions to prevent hydrolysis of the borolane.

- Monitor reaction progress via TLC or NMR for boronate ester formation (~δ 1.3 ppm for pinacol methyl groups in H NMR) .

How do substituents on the phenyl ring influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Advanced

Substituent effects are critical:

- Electron-Donating Groups (e.g., methoxy, methyl) : Enhance stability of the boronate ester but may reduce electrophilicity, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases like Cs₂CO₃) .

- Steric Hindrance : Bulky substituents (e.g., 2,5-dimethyl) can slow transmetallation steps, necessitating longer reaction times or excess aryl halide .

Q. Data Analysis :

| Substituent Pattern | Coupling Yield (%) | Optimal Catalyst |

|---|---|---|

| 4-Methoxy, 2,5-dimethyl | 85–92 | Pd(PPh₃)₄ |

| 3,5-Dichloro | 78–85 | PdCl₂(dtbpf) |

What purification techniques are recommended for isolating this borolane with high purity?

Q. Basic

Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate unreacted precursors .

Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization .

HPLC : For analytical purity (>99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .

How can reaction conditions be optimized for Suzuki-Miyaura coupling using this borolane?

Advanced

Optimization steps include:

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for compatibility with electron-rich aryl borolanes .

Solvent Selection : Use toluene or DMF for polar substrates; dioxane for sterically hindered systems .

Base Choice : Weak bases (e.g., K₃PO₄) for electron-deficient partners; strong bases (e.g., Cs₂CO₃) for electron-rich partners .

Temperature : 80–110°C, monitored via microwave-assisted synthesis to reduce reaction time .

What spectroscopic methods are used to characterize this compound?

Q. Basic

- H/C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), pinacol methyl groups (δ 1.3 ppm), and methoxy signals (δ 3.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks with <2 ppm error .

- FT-IR : B-O stretching vibrations at ~1340–1310 cm⁻¹ .

How should researchers address contradictory data in cross-coupling yields between structurally similar borolanes?

Advanced

Contradictions often arise from:

- Substituent Electronic Effects : Compare Hammett parameters (σ) of substituents to rationalize reactivity trends .

- Catalyst-Substrate Mismatch : Screen alternative catalysts (e.g., Buchwald-Hartwig ligands for bulky substrates) .

- Reaction Monitoring : Use in situ B NMR to detect boronate decomposition or side reactions .

What safety protocols are essential when handling this compound?

Q. Basic

- Storage : Under argon at –20°C to prevent moisture-induced degradation .

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood for weighing .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What role does this borolane play in materials science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.